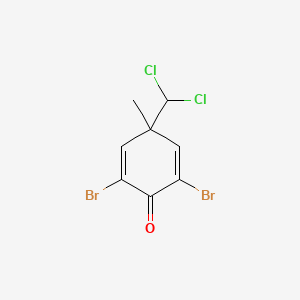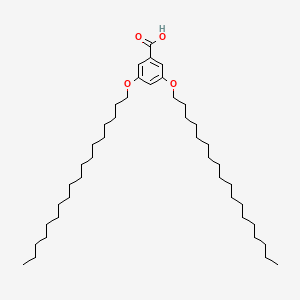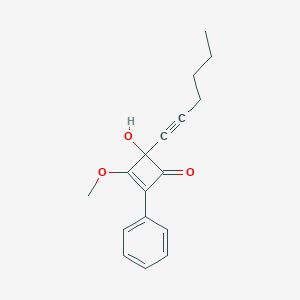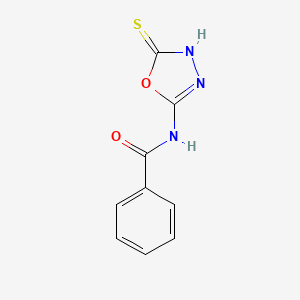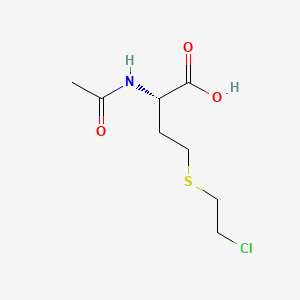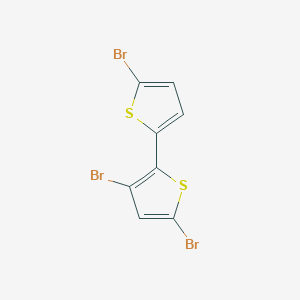![molecular formula C15H32O2Si B14289597 Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 114157-22-1](/img/structure/B14289597.png)
Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound that belongs to the family of aldehydes. It is characterized by the presence of a nonanal group and a silyl ether group. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of nonanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The reaction can be represented as follows:
Nonanal+TBDMS-Cl+Imidazole→Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include nucleophiles such as Grignard reagents and organolithium compounds.
Major Products Formed
Oxidation: Nonanoic acid
Reduction: Nonanol
Substitution: Various substituted nonanal derivatives
Wissenschaftliche Forschungsanwendungen
Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for aldehydes.
Biology: It is used in the study of biochemical pathways involving aldehydes and silyl ethers.
Medicine: It is used in the development of pharmaceuticals and as a model compound in drug discovery.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves the interaction of its functional groups with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the silyl ether group can undergo hydrolysis to release the corresponding alcohol. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonanal: A simple aldehyde with similar reactivity but lacking the silyl ether group.
Nonanol: The corresponding alcohol with different chemical properties.
Nonanoic acid: The oxidized form of nonanal with different reactivity.
Uniqueness
Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of both an aldehyde group and a silyl ether group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
114157-22-1 |
|---|---|
Molekularformel |
C15H32O2Si |
Molekulargewicht |
272.50 g/mol |
IUPAC-Name |
9-[tert-butyl(dimethyl)silyl]oxynonanal |
InChI |
InChI=1S/C15H32O2Si/c1-15(2,3)18(4,5)17-14-12-10-8-6-7-9-11-13-16/h13H,6-12,14H2,1-5H3 |
InChI-Schlüssel |
BPRTWDODENWXPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





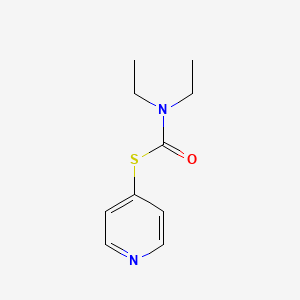
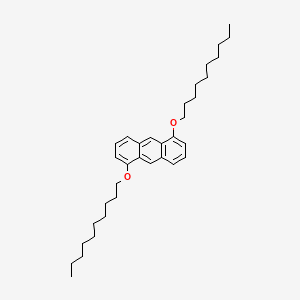
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
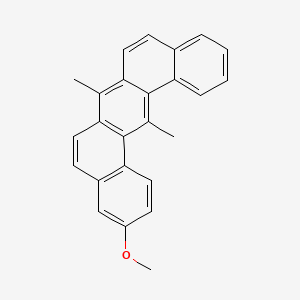
![1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene](/img/structure/B14289549.png)
